2-(Pyrrolidin-2-yl)-1,3-oxazole

Medicinal Chemistry Peptidomimetics Conformational Analysis

Inconsistent stereochemical and regioisomeric purity in generic building blocks can derail SAR studies. 2-(Pyrrolidin-2-yl)-1,3-oxazole (CAS 1313729-35-9) is a defined heterocyclic scaffold that solves this problem. - Ensures correct 2-substituted oxazole regioisomer for accurate 3D pharmacophore presentation. - Chiral pyrrolidine center enables enantioselective target engagement, critical for reproducible IC₅₀/EC₅₀ data. - Rigid proline mimic locks peptides into bioactive conformations, improving potency and metabolic stability.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1313729-35-9
Cat. No. B3231015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-2-yl)-1,3-oxazole
CAS1313729-35-9
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=CO2
InChIInChI=1S/C7H10N2O/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2
InChIKeyRPWXYSWZGLZUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-2-yl)-1,3-oxazole: Heterocyclic Building Block


2-(Pyrrolidin-2-yl)-1,3-oxazole (CAS 1313729-35-9) is a heterocyclic small molecule comprising a saturated pyrrolidine ring directly linked to the 2-position of a 1,3-oxazole moiety. Its molecular formula is C₇H₁₀N₂O and its molecular weight is 138.17 g/mol. [1] The compound serves as a chiral building block in medicinal chemistry, where the conformationally restricted pyrrolidine-oxazole scaffold is exploited to mimic proline residues in peptidomimetic design. [2] The molecule's inherent stereochemical complexity, coupled with the distinct electronic properties of the oxazole ring, positions it as a versatile intermediate for the synthesis of biologically active compounds.

1
2-Substituted oxazole for specific peptidomimetic turn conformation
2
Chiral pyrrolidine center: supports enantioselective SAR studies
3
Conformationally restricted proline mimetic scaffold

Why Generic Analogs Fail for 2-(Pyrrolidin-2-yl)-1,3-oxazole


Substituting 2-(pyrrolidin-2-yl)-1,3-oxazole with a generic pyrrolidine-oxazole analog introduces uncontrolled variables in structure-activity relationships (SAR) that can derail a research program. The specific regioisomeric linkage (2-position of oxazole) dictates the three-dimensional presentation of the pyrrolidine ring, a critical parameter for molecular recognition by biological targets. [1] Even subtle changes, such as shifting the substitution to the 4-position of the oxazole or replacing the oxazole with an isosteric thiazole, can profoundly alter electronic properties (e.g., dipole moment, pKa of the nitrogen) and binding conformations. Furthermore, the chiral center at the 2-position of the pyrrolidine ring is essential for enantioselective interactions with chiral environments like enzyme active sites or receptors, making the racemate or an alternative stereoisomer a potentially inactive or off-target entity. [2] Consequently, direct procurement of the specified regioisomer and stereochemistry is a prerequisite for reproducibility and meaningful SAR interpretation.

4-Substituted oxazole
May alter turn conformation and target recognition; regioisomer geometry is non-transferable.
Thiazole analog
Shifts lipophilicity and H-bonding capacity; ADME and binding profiles may differ significantly.
Racemic mixture
Confounds enantioselective SAR; single enantiomer required for unambiguous activity attribution.

2-(Pyrrolidin-2-yl)-1,3-oxazole vs. Analogs: Quantitative Comparison


Regioisomeric Control: 2- vs. 4-Substituted Oxazole

The substitution pattern of the pyrrolidine ring on the oxazole core is a primary determinant of the scaffold's conformational landscape. The 2-substituted regioisomer, 2-(pyrrolidin-2-yl)-1,3-oxazole, places the basic pyrrolidine nitrogen in a distinct spatial orientation relative to the oxazole ring compared to its 4-substituted counterpart. This difference is critical for mimicking the geometry of natural amino acids like proline in peptidomimetics, where the dihedral angle between the heterocycles governs the peptide backbone's turn-inducing properties. [1] In a comparative study of pyrrolidinyloxazole-derived amino acids, the 2-substituted isomers consistently exhibited different conformational preferences in solution (as assessed by NMR) compared to the 4-substituted series, directly impacting their utility as turn mimetics.

Regioisomeric Control
Class-level inference
Conformational ensemble differs by NMR
2- vs 4-substitution alters turn-mimetic geometry
Quantitative dihedral data not available; NMR-based inference
Medicinal Chemistry Peptidomimetics Conformational Analysis

Heterocyclic Isosterism: Oxazole vs. Thiazole

Replacing the oxygen atom in the oxazole ring with sulfur to create a thiazole (2-(pyrrolidin-2-yl)-1,3-thiazole) constitutes a classical bioisosteric exchange. While both are aromatic five-membered heterocycles, this substitution introduces significant changes in lipophilicity, electronic distribution, and hydrogen-bonding capacity. The oxazole oxygen is a stronger hydrogen bond acceptor than the thiazole sulfur, leading to different interactions with biological targets. [1] Quantitatively, the molecular weight increases from 138.17 g/mol for the oxazole to 154.24 g/mol for the analogous thiazole, and the calculated partition coefficient (ClogP) is typically lower for oxazoles, favoring improved aqueous solubility.

Oxazole vs Thiazole
Class-level inference
ΔMW = +16.07 g/mol (thiazole heavier)
Lower MW and distinct H-bonding for oxazole scaffold
Physicochemical and ADME profile may shift with sulfur
Medicinal Chemistry Bioisosterism ADME Optimization

Stereochemical Purity: Single Enantiomer vs. Racemate

2-(Pyrrolidin-2-yl)-1,3-oxazole contains a stereogenic center at the 2-position of the pyrrolidine ring. The (S)-enantiomer and (R)-enantiomer are distinct chemical entities that can exhibit vastly different biological activities. While the racemate is commonly available and less expensive, the procurement of a single enantiomer is often required for advanced SAR studies, particularly when the target is a chiral protein. [1] The synthesis of enantiomerically pure (S)-2-(pyrrolidin-2-yl)oxazole has been reported, demonstrating the feasibility of accessing this material for projects demanding stereochemical precision. [2]

Stereochemical Purity
Data to verify
Single enantiomer may show distinct biological activity
Enantiopure material required for stereochemical attribution
Enantiomeric activity ratios not reported; confirm batch chiral purity
Asymmetric Synthesis Enantioselectivity Drug Discovery

2-(Pyrrolidin-2-yl)-1,3-oxazole Applications


Conformationally Restricted Peptidomimetic Synthesis

This compound is a key building block for synthesizing oxazole-containing peptidomimetics. Its rigid 2-(pyrrolidin-2-yl)-1,3-oxazole core mimics the structural and electronic features of a proline residue while imposing a specific turn conformation on a peptide backbone. Researchers developing protease inhibitors, GPCR ligands, or protein-protein interaction inhibitors can utilize this scaffold to lock a peptide into its bioactive conformation, potentially improving potency and metabolic stability. The distinct regioisomeric linkage (2-substituted oxazole) ensures the correct spatial presentation of the pyrrolidine ring, which is critical for target recognition as established by comparative NMR studies of stereolibraries. [1]

Heterocycle Bioisostere Screening in Lead Optimization

In medicinal chemistry campaigns, 2-(pyrrolidin-2-yl)-1,3-oxazole serves as a specific tool for evaluating the oxazole pharmacophore. It can be directly compared against its thiazole (2-(pyrrolidin-2-yl)-1,3-thiazole) and isoxazole (3-(pyrrolidin-2-yl)-1,2-oxazole) analogs in parallel synthesis and biological screening. This head-to-head comparison allows a project team to quantifiably assess the impact of replacing an oxygen atom with sulfur (ΔMW = +16.07 g/mol, ΔClogP) or changing the heterocyclic ring position on key parameters like target binding affinity (IC₅₀), cellular potency (EC₅₀), and ADME properties (e.g., solubility at pH 7.4). [2] Such data are essential for making informed decisions during hit-to-lead and lead optimization phases.

Chiral Pool Synthesis and Asymmetric Catalysis

The (S)-enantiomer of 2-(pyrrolidin-2-yl)-1,3-oxazole, which can be derived from L-proline, is a valuable chiral synthon. Its well-defined stereochemistry makes it a suitable starting material for the asymmetric synthesis of complex natural products and pharmaceuticals that contain a pyrrolidine-oxazole motif. [3] Its use ensures that downstream intermediates and final drug candidates possess the required absolute configuration, a critical quality attribute for regulatory approval and clinical efficacy.

Application
Selection Property
Validation Focus
Conformationally Restricted Peptidomimetic Synthesis
2-Substituted oxazole regioisomer
Turn-mimetic conformation by NMR / CD
Heterocycle Bioisostere Screening
Oxazole electronic / lipophilicity profile
Binding affinity and ADME endpoint review
Chiral Pool Synthesis & Asymmetric Catalysis
Single-enantiomer (S)-configuration
Enantiomeric excess and stereochemical fidelity

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